![molecular formula C13H13N3O2S B2824569 6-(benzylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1705765-71-4](/img/structure/B2824569.png)

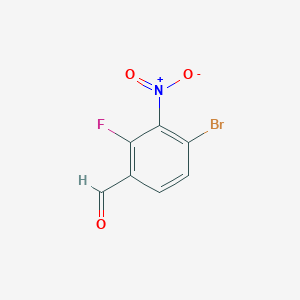

6-(benzylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The structure of pyrimidine derivatives is confirmed chemically by their preparations with other pathways and their spectral data .Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by the substituents linked to the ring carbon and nitrogen atoms .科学的研究の応用

Antitumor Activities

A series of studies have highlighted the antitumor potential of pyrrolo[2,3-d]pyrimidine derivatives. These compounds have been synthesized and evaluated for their ability to inhibit enzymes like dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFTase), which are critical for DNA synthesis and cell proliferation. For example, certain derivatives exhibited potent inhibitory activities against human DHFR and showed significant growth inhibition of various tumor cells in culture (Gangjee et al., 2007), (Deng et al., 2008).

Enzyme Inhibitors

Pyrrolo[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of DHFR and thymidylate synthase (TS), showing promise as antitumor agents. These compounds have been evaluated for their efficacy in inhibiting these enzymes, demonstrating potent inhibitory activities and suggesting a multifaceted approach to cancer therapy (Gangjee et al., 2005).

Antimicrobial Properties

Compounds based on pyrrolo[2,3-d]pyrimidine have also been investigated for their antimicrobial activities. Studies have synthesized derivatives incorporating benzylsulfonyl groups and evaluated their efficacy against various microbial strains. Some derivatives have shown promising antimicrobial effects when incorporated into materials like polyurethane varnish and printing ink, indicating potential applications in surface coatings and printing materials to impart antimicrobial properties (El‐Wahab et al., 2015).

Herbicidal Activity

Research into the herbicidal activities of 2-(phenylsulfonylamino)pyrimidine derivatives has revealed that these compounds exhibit definite herbicidal activities. The synthesis and preliminary bioassay of these compounds indicate potential applications in agriculture for weed control (Huazheng, 2011).

作用機序

Target of Action

Similar pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of cdk2 , a protein kinase involved in cell cycle regulation .

Mode of Action

Based on the action of similar compounds, it is plausible that it binds to its target protein, inhibiting its function and leading to alterations in cellular processes .

Biochemical Pathways

If it acts as a cdk2 inhibitor like its analogs, it could affect cell cycle progression, potentially leading to cell cycle arrest .

Result of Action

If it acts similarly to its analogs, it could potentially inhibit cell proliferation and induce apoptosis .

将来の方向性

生化学分析

Biochemical Properties

It is known that pyrrolopyrimidine derivatives have shown promising results as CDK2 inhibitors . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest .

Cellular Effects

The cellular effects of 6-Phenylmethanesulfonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine are primarily related to its potential role as a CDK2 inhibitor . Inhibition of CDK2 can lead to cell cycle arrest, which can have significant effects on cellular proliferation . This could potentially make 6-Phenylmethanesulfonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine a candidate for cancer treatment.

Molecular Mechanism

The molecular mechanism of 6-Phenylmethanesulfonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is likely related to its potential inhibitory effects on CDK2 . CDK2 is a key enzyme involved in cell cycle progression, and its inhibition can lead to cell cycle arrest

特性

IUPAC Name |

6-benzylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c17-19(18,9-11-4-2-1-3-5-11)16-7-12-6-14-10-15-13(12)8-16/h1-6,10H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZGXSDOLIVOLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(2-methyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2824486.png)

![3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)

![3-Fluoro-4-[(3-methyloxetan-3-yl)methoxy]benzoic acid](/img/structure/B2824488.png)

![2-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2824493.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-tosylpropanamide hydrochloride](/img/structure/B2824496.png)

![4-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B2824498.png)

![3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2824499.png)

![Cyclopentyl(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2824500.png)

methanone](/img/structure/B2824502.png)

![Ethyl 4-((4-((2-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2824506.png)

![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2824509.png)